Cloniprazepam

Vue d'ensemble

Description

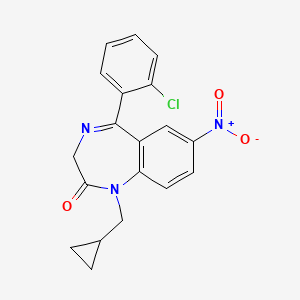

Le cloniprazépam est un dérivé de benzodiazépine et un promédicament du clonazépam, du 7-aminoclonazépam et d'autres métabolites . Il est connu pour ses propriétés sédatives, anxiolytiques et anticonvulsivantes. Le cloniprazépam est classé comme une drogue de synthèse et une nouvelle substance psychoactive (NPS) .

Mécanisme D'action

Target of Action

Cloniprazepam, also known as Kloniprazepam, is a benzodiazepine derivative . Its primary target is the gamma-aminobutyric acid (GABA) receptors found in neuron synapses . GABA is considered the principal inhibitory neurotransmitter in the human body .

Mode of Action

The mechanism of action of this compound appears to involve the enhancement of GABA receptor responses . When GABA binds to GABA(a) receptors, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This action results in the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Biochemical Pathways

This compound is a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound and ketothis compound with a ketone group formed where the 3-hydroxy group was . These metabolites are part of the metabolic pathway of this compound .

Pharmacokinetics

This compound is rapidly absorbed with a bioavailability of >80% . Its volume of distribution is 1.5–4.4 L/kg, and plasma protein binding is 86% . The pharmacokinetic properties of this compound are common among benzodiazepines and include anticonvulsive, sedative, muscle relaxing, and anxiolytic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA receptor responses . This enhancement leads to the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Organisms must adapt themselves to these changes if they are to survive and reproduce . A specific aspect of the adaptation is the mechanism by which organisms try to maintain homeostasis in respect to the chemical environment

Analyse Biochimique

Biochemical Properties

Cloniprazepam interacts with various enzymes and proteins in the body. The main metabolic steps of this compound involve N-dealkylation, hydroxylation, and reduction of the nitro function .

Cellular Effects

As a benzodiazepine derivative, it is likely to influence cell function by modulating the activity of GABA receptors, which are major inhibitory neurotransmitter receptors in the nervous system .

Molecular Mechanism

At the molecular level, this compound likely exerts its effects through binding interactions with GABA receptors, leading to enhanced inhibitory neurotransmission . This can result in changes in neuronal excitability and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound, and ketothis compound with a ketone group formed where the 3-hydroxy group was .

Méthodes De Préparation

La synthèse du cloniprazépam implique plusieurs étapes, en commençant par la préparation du squelette benzodiazépinique. La voie de synthèse comprend généralement les étapes suivantes :

Formation du squelette benzodiazépinique : Ceci implique la cyclisation de précurseurs appropriés pour former le cycle benzodiazépinique.

Introduction de substituants : Les groupes 2-chlorophényle et 7-nitro sont introduits par des réactions de substitution électrophile aromatique.

Les méthodes de production industrielle du cloniprazépam sont similaires à celles utilisées pour d'autres benzodiazépines, impliquant des processus de synthèse et de purification à grande échelle pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Le cloniprazépam subit diverses réactions chimiques, notamment :

Oxydation : Le cloniprazépam peut être oxydé pour former le 3-hydroxycloniprazépam et le kétocloniprazépam.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino, formant le 7-aminoclonazépam.

Substitution : Les réactions de substitution électrophile aromatique peuvent introduire divers substituants sur le cycle benzodiazépinique.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions sont le 3-hydroxycloniprazépam, le kétocloniprazépam et le 7-aminoclonazépam .

4. Applications de la recherche scientifique

Le cloniprazépam a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur le système nerveux central et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de nouvelles substances psychoactives et de drogues de synthèse.

5. Mécanisme d'action

Le cloniprazépam exerce ses effets en augmentant l'activité de l'acide gamma-aminobutyrique (GABA) au niveau des récepteurs GABA_A dans le cerveau . Ceci conduit à une augmentation de la conductance des ions chlorure, entraînant une hyperpolarisation du neurone et une inhibition du tir neuronal . Les principales cibles moléculaires sont les récepteurs GABA_A, qui sont responsables des effets sédatifs, anxiolytiques et anticonvulsivants du composé .

Applications De Recherche Scientifique

Cloniprazepam has several scientific research applications, including:

Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.

Medicine: Investigated for its potential use in treating anxiety, epilepsy, and other neurological disorders.

Industry: Utilized in the development of new psychoactive substances and designer drugs.

Comparaison Avec Des Composés Similaires

Le cloniprazépam est similaire à d'autres benzodiazépines telles que le clonazépam, le clonazolam et le clorazolam . il est unique en raison de sa structure chimique spécifique, qui comprend un groupe cyclopropylméthyle et un groupe nitro en position 7 . Cette singularité structurelle contribue à son profil pharmacologique et à sa voie métabolique distincts .

Des composés similaires comprennent :

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSYKGYLSFXNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893511 | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998158-84-1 | |

| Record name | Cloniprazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONIPRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)

![4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B2868274.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE](/img/structure/B2868277.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B2868280.png)

![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)

![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)